molecular formula C25H30N4O2S B2393888 N-cyclohexyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1242873-33-1

N-cyclohexyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

Cat. No. B2393888
CAS RN: 1242873-33-1
M. Wt: 450.6
InChI Key: PZAMGRNYMLTXGS-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C25H30N4O2S and its molecular weight is 450.6. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

The pyridopyrimidine scaffold has garnered interest in cancer research. One notable compound is palbociclib , a cyclin-dependent kinase (CDK) inhibitor used in the treatment of breast cancer. Palbociclib specifically targets CDK4 and CDK6, leading to cell cycle arrest and inhibition of tumor growth . Its approval by the FDA underscores the therapeutic potential of pyridopyrimidines in oncology.

Anti-Inflammatory Properties

Another compound, dilmapimod , demonstrates potential activity against rheumatoid arthritis. Dilmapimod inhibits p38 mitogen-activated protein kinase (MAPK), a key player in inflammatory pathways. By modulating p38 MAPK, dilmapimod may offer relief from inflammatory conditions .

Kinase Inhibitors

Halogenated derivatives of (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides have been synthesized as targeted kinase inhibitors (TKIs). These compounds hold promise for developing potent and effective therapies by selectively inhibiting specific kinases involved in disease pathways .

Novel Oxadiazole Analog Synthesis

While not directly related to pyridopyrimidines, the synthesis of 1,3,4-oxadiazole-2-carboxamide analogs is noteworthy. A convenient one-pot method involving cyclohexyl isocyanate, N-isocyaniminotriphenylphosphorane, and substituted benzoic acids yields a novel library of compounds. These analogs may find applications in various fields, including drug discovery .

properties

IUPAC Name

N-cyclohexyl-1-[7-(2-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2S/c1-16-8-5-6-12-19(16)20-15-32-22-21(20)27-25(28-24(22)31)29-13-7-9-17(14-29)23(30)26-18-10-3-2-4-11-18/h5-6,8,12,15,17-18H,2-4,7,9-11,13-14H2,1H3,(H,26,30)(H,27,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAMGRNYMLTXGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NC5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

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